6-Dimethylaminomethyl pinocembrin
Description
Pinocembrin (5,7-dihydroxyflavanone) is a naturally occurring flavanone found in plants such as Penthorum chinense, Melodorum fruticosum, and propolis. It exhibits diverse biological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects . Derivatives of pinocembrin, such as glycosylated, acetylated, and methoxylated forms, are synthesized or isolated to enhance bioavailability, stability, and pharmacological potency.
Properties
CAS No. |
183051-62-9 |
|---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
(2S)-6-[(dimethylamino)methyl]-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H19NO4/c1-19(2)10-12-13(20)8-16-17(18(12)22)14(21)9-15(23-16)11-6-4-3-5-7-11/h3-8,15,20,22H,9-10H2,1-2H3/t15-/m0/s1 |
InChI Key |
YPDOAPAUMDTKKS-HNNXBMFYSA-N |
SMILES |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Isomeric SMILES |
CN(C)CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O |
Other CAS No. |
183051-62-9 |
Synonyms |
(2S)-6-(dimethylaminomethyl)-5,7-dihydroxy-2-phenyl-chroman-4-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pinocembrin Derivatives
Pinocembrin 7-O-Glucoside
- Structure : A glycosylated derivative with a glucose moiety at position 5.
- Bioactivity : Found in Penthorum chinense, this derivative shows variable stability during tea processing, with its content decreasing under heat and fermentation .
Pinocembrin 7-O-(3′-O-Galloy-4′,6′-Hexahydroxydiphenoyl)-Glucoside
- Structure : A galloylated and glycosylated derivative.
- Bioactivity: Exhibits increased content during tea processing, likely due to enzymatic transformations . Galloylation may enhance antioxidant capacity through additional phenolic hydroxyl groups.
Pinocembrin Neohesperidoside and Acetylated Forms
- Structure : O-glycosylated derivatives with neohesperidoside (a disaccharide) or acetyl groups.
- Bioactivity: These derivatives dominate in plants like C. raphaninassp. mixta, accounting for 83.6–94.7% of total flavanones. Acetylation may improve lipophilicity and cellular uptake .
Structurally Related Flavonoids
Chrysin
- Structure: A flavone lacking the 5-hydroxyl group present in pinocembrin.
- Bioactivity: Shows weaker anti-proliferative effects against hepatocellular carcinoma (HCC) compared to pinocembrin (IC₅₀ > 100 μM vs. 25–50 μM for pinocembrin) .
Pinostrobin
- Structure: A 7-methoxy derivative of pinocembrin.
- Bioactivity : Demonstrates α-amylase inhibitory activity but lacks significant anti-proliferative effects on HCC cells .
Isoliquiritigenin and Liquiritigenin
Hypothetical Properties of 6-Dimethylaminomethyl Pinocembrin
Physicochemical Properties
- Lipophilicity: The dimethylaminomethyl group at position 6 may increase lipophilicity, enhancing blood-brain barrier (BBB) permeability. Pinocembrin itself has a BBB permeability coefficient (Papp) of ~25 × 10⁻⁶ cm/s .
- Solubility: The basic dimethylamino group could improve solubility in acidic environments (e.g., stomach), aiding oral bioavailability.
Pharmacokinetics
- Metabolism: The dimethylaminomethyl group may reduce Phase II metabolism (e.g., glucuronidation), prolonging half-life. Pinocembrin has a reported half-life of 2.0 ± 0.3 hours in rats .
- Drug-Drug Interactions: Pinocembrin inhibits cytochrome P450 enzymes ; the new substituent could modulate this effect.
Data Tables
Table 1: Key Pharmacological Properties of Pinocembrin and Analogues
Table 2: Structural Modifications and Hypothetical Effects on this compound
| Substituent | Position | Hypothetical Effect |
|---|---|---|
| Dimethylaminomethyl | 6 | ↑ Lipophilicity, ↑ BBB penetration, ↑ solubility in acidic pH |
| Glucoside | 7 | ↑ Water solubility, ↓ membrane permeability |
| Galloyl | 7 | ↑ Antioxidant capacity, ↑ enzymatic stability |
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